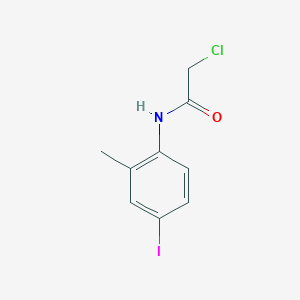

2-chloro-N-(4-iodo-2-methylphenyl)acetamide

Description

2-Chloro-N-(4-iodo-2-methylphenyl)acetamide is a halogenated acetamide derivative characterized by a chloro-substituted acetamide group attached to a substituted phenyl ring bearing an iodine atom at the para position and a methyl group at the ortho position. This compound belongs to the broader class of N-arylacetamides, which are widely studied for their pharmacological and synthetic utility. The iodine atom introduces steric bulk and polarizability, while the methyl group may enhance lipophilicity and influence electronic effects on the aromatic ring. The chloroacetamide moiety is reactive, enabling further functionalization, such as nucleophilic substitution or cyclization reactions .

Synthesis typically involves reacting chloroacetyl chloride with 4-iodo-2-methylaniline under basic conditions (e.g., triethylamine or sodium bicarbonate) in a polar aprotic solvent like dichloromethane or dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, yielding the target compound in moderate to high purity .

Properties

IUPAC Name |

2-chloro-N-(4-iodo-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGCSCNDULDKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Iodination via Protecting Group Strategies

Iodination of 2-methylaniline is complicated by the ortho/para-directing nature of the amine group. To achieve para selectivity, protection of the amine as an acetanilide derivative is often employed. For example, acetylation of 2-methylaniline with acetic anhydride yields N-(2-methylphenyl)acetamide, which undergoes electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids such as BF₃·Et₂O. This method directs iodination to the para position relative to the methyl group, yielding N-(4-iodo-2-methylphenyl)acetamide. Subsequent hydrolysis with hydrochloric acid regenerates the free amine, 4-iodo-2-methylaniline, in yields exceeding 75%.

Metal-Mediated Cross-Coupling Approaches

Alternative routes employ Ullmann or Buchwald-Hartwig coupling to introduce iodine. For instance, 2-methyl-4-bromoaniline can undergo iodination via a copper-catalyzed reaction with potassium iodide in dimethylformamide (DMF) at 120°C. While this method avoids protecting group steps, it requires pre-functionalized bromo intermediates and exhibits moderate yields (60–70%) due to competing side reactions.

Acylation of 4-Iodo-2-Methylaniline with Chloroacetyl Chloride

Standard Acylation in Biphasic Solvent Systems

The most widely reported method involves reacting 4-iodo-2-methylaniline with chloroacetyl chloride in a biphasic acetone-water system. Sodium acetate is added to neutralize HCl, maintaining a pH of 5–6 to prevent premature hydrolysis of the acylating agent. Under these conditions, the amine reacts selectively with chloroacetyl chloride at 0–5°C, yielding 2-chloro-N-(4-iodo-2-methylphenyl)acetamide in 80–85% yield after crystallization from methanol.

Representative Procedure

- Dissolve 4-iodo-2-methylaniline (10.0 g, 38.4 mmol) in acetone (150 mL) and water (50 mL).

- Cool the mixture to 0°C and add sodium acetate (3.8 g, 46.1 mmol).

- Add chloroacetyl chloride (4.3 mL, 42.2 mmol) dropwise over 30 minutes.

- Stir for 2 hours, separate the organic layer, and concentrate under reduced pressure.

- Recrystallize the residue from methanol to obtain the product as a white solid (12.1 g, 82%).

Palladium-Catalyzed Amination for Challenging Substrates

For substrates prone to side reactions, palladium-catalyzed coupling offers improved selectivity. A modified procedure from Shang et al. employs palladium acetate (2 mol%), 2,2'-bipyridine (3 mol%), and pivalic acid in toluene at 120°C. This method facilitates the reaction between 4-iodo-2-methylaniline and 2-chloro-N,N-dimethylacetamide, achieving 81% yield with minimal byproducts.

Mechanistic Insights and Side Reaction Mitigation

The electron-withdrawing iodine substituent deactivates the aromatic ring, necessitating careful control of reaction conditions to avoid over-acylation or decomposition. Kinetic studies reveal that acylation proceeds via an intermediate mixed anhydride, with the chloroacetyl chloride acting as both reactant and acid scavenger. Side products such as N,N-diacetyl derivatives are suppressed by maintaining low temperatures and stoichiometric control.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

2-chloro-N-(4-iodo-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (for halogen exchange) and other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Coupling Reactions: The iodo group can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-chloro-N-(4-iodo-2-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodo-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Key Findings from Comparative Studies

Electron-Withdrawing vs. Electron-Donating Groups :

- The iodine atom in this compound is electron-withdrawing, which may reduce the electron density of the aromatic ring compared to methyl- or methoxy-substituted analogues (e.g., compound 7d in ). This effect can influence reactivity in electrophilic substitution reactions.

- Methyl groups (electron-donating) at the ortho position may sterically hinder interactions with biological targets but improve metabolic stability .

Biological Activity: Compounds with sulfamoyl or heterocyclic substituents (e.g., thiazole) demonstrate higher antiproliferative activity against cancer cell lines compared to halogenated derivatives. For example, 2-(2-fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (7d) showed IC₅₀ = 1.8 µM against Caco-2 cells, outperforming iodo/methyl analogues . Halogenated derivatives (e.g., 4-iodo, 4-chloro) are often prioritized for crystallography studies due to their heavy-atom effects, facilitating X-ray diffraction analysis .

Synthetic Flexibility :

- The chloroacetamide group enables diverse modifications. For instance, reaction with amines or thiols generates thioether or piperazine-linked derivatives, as seen in stapled peptides and PARP-1 inhibitors .

- Iodo-substituted derivatives are less commonly reported than chloro or fluoro analogues, likely due to synthetic challenges and cost .

Biological Activity

2-Chloro-N-(4-iodo-2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews the available literature regarding its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C10H10ClINO

- Molecular Weight: 303.55 g/mol

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, related acetamides have been identified as effective inhibitors against herpes viruses, including human cytomegalovirus (HCMV) and herpes simplex viruses (HSV). These compounds target viral DNA polymerases, disrupting viral replication processes .

Table 1: Antiviral Efficacy of Related Compounds

| Compound Name | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Chloro-N-(4-methylphenyl)acetamide | HCMV | 5.0 | |

| This compound | HSV | TBD |

Antibacterial Activity

The antibacterial potential of halogenated acetamides has also been documented. Studies suggest that the presence of chlorine and iodine substituents enhances the antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Halogenated Acetamides

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| 2-Chloro-N-(4-methylphenyl)acetamide | Escherichia coli | 25 |

Case Studies

A notable study explored the synthesis and biological evaluation of various chloroacetamides, including derivatives of this compound. The study demonstrated that modifications in the phenyl ring significantly influenced both antiviral and antibacterial activities. The results indicated that the introduction of halogen atoms could enhance binding affinity to target enzymes involved in pathogen replication .

Study Findings

- Synthesis: A series of chloroacetamides were synthesized via nucleophilic substitution reactions.

- Biological Evaluation: The synthesized compounds were subjected to antiviral and antibacterial assays, revealing a correlation between halogen substitution and increased biological activity.

- Mechanism of Action: It was hypothesized that these compounds inhibit enzyme activity critical for pathogen survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.